molecular formula C26H27N3O2S2 B2379354 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-16-1

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2379354
CAS No.: 850915-16-1
M. Wt: 477.64
InChI Key: KNYGKJDZXNTFRI-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, a benzylpiperidine moiety, and a phenyl group, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, thienopyrimidine derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways . This makes the compound a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets suggests applications in treating diseases such as cancer, inflammation, and neurological disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its multifunctional nature allows for diverse applications in material science .

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, affecting neurotransmitter levels in the brain . The thienopyrimidine core can inhibit enzymes such as kinases, disrupting cell signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its multifunctional structure, combining the properties of thienopyrimidine and benzylpiperidine derivatives.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c30-23(28-14-11-20(12-15-28)17-19-7-3-1-4-8-19)18-33-26-27-22-13-16-32-24(22)25(31)29(26)21-9-5-2-6-10-21/h1-10,20H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGKJDZXNTFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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